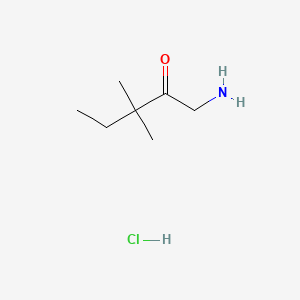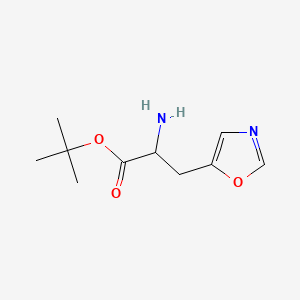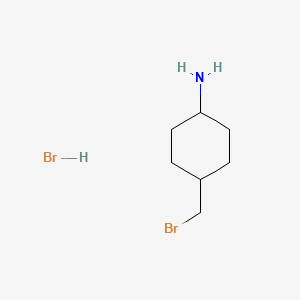
(1r,4r)-4-(bromomethyl)cyclohexan-1-amine hydrobromide, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,4R)-4-(Bromomethyl)cyclohexan-1-amine hydrobromide, trans (hereafter referred to as BMCH) is an organic compound used in scientific research. It is a white, crystalline solid that is soluble in water. BMCH is a halogenated cyclohexane derivative and is used as a reagent in various organic syntheses. It has been studied for its potential applications in a number of areas, including drug discovery, biochemistry, and medical research. In
Wirkmechanismus
The mechanism of action of BMCH is not fully understood. However, it is believed to act as a modulator of certain biological processes. It is thought to interact with certain receptors in the body, including those involved in the regulation of hormones, neurotransmitters, and other cellular processes. It is also believed to interact with enzymes, which can affect the metabolism of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMCH are not fully understood. However, it is thought to have a number of effects on the body, including the regulation of hormones and neurotransmitters, as well as the metabolism of certain drugs. It is also thought to have an effect on the immune system and to have an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
The use of BMCH in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it is stable in a variety of conditions. It is also non-toxic and has a low risk of side effects. However, BMCH is not suitable for use in humans, as it has not been tested for safety or efficacy.
Zukünftige Richtungen
The potential future directions for BMCH research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and medical research. Additionally, further research could be done to explore the potential use of BMCH in the treatment of certain diseases, such as cancer. Finally, further research could be done to explore the potential use of BMCH in the development of new drugs and therapies.
Synthesemethoden
BMCH is synthesized through a process known as halogenation. This involves the addition of a halogen, such as bromine, to a compound. In the case of BMCH, the compound is cyclohexane, which is reacted with bromine in the presence of a base, such as sodium hydroxide. The reaction produces a brominated cyclohexane derivative, which is then reacted with an amine, such as ethylamine, to form BMCH.
Wissenschaftliche Forschungsanwendungen
BMCH has been studied for its potential applications in a variety of scientific fields. In drug discovery, BMCH has been used as a tool to study the effects of certain drugs on the body. It has also been used in biochemistry to study enzyme activity and in medical research to study the effects of certain drugs on the brain. BMCH has also been used to study the effects of certain hormones on the body, as well as to study the effects of certain drugs on the immune system.
Eigenschaften
IUPAC Name |
4-(bromomethyl)cyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJDWYLMASXGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(2-cyano-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B6607783.png)
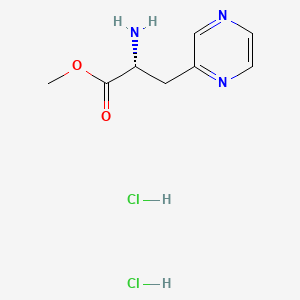



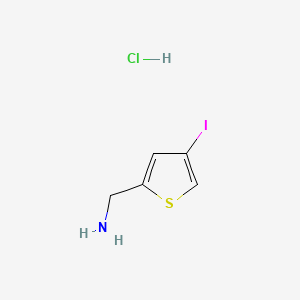
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6607844.png)
![tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)

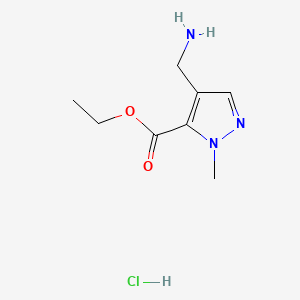
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)
